molecular formula C14H13FN2O3S B11958742 N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide

N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11958742
M. Wt: 308.33 g/mol
InChI Key: GOTOEVGTYQIPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative known for its diverse biological activities.

Preparation Methods

The synthesis of N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of aniline derivatives with sulfonyl chlorides. The process often includes the following steps:

Chemical Reactions Analysis

N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Halogens, nitro groups.

Scientific Research Applications

N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide can be compared with other sulfonamide derivatives such as:

    N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide: Known for its antimicrobial and antiproliferative properties.

    N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide: Studied for its antifungal activities.

    N-{4-[(2-trifluoromethylphenyl)sulfamoyl]phenyl}acetamide: Exhibits significant antibacterial activity

This compound stands out due to its unique fluorine substitution, which can enhance its biological activity and stability.

Properties

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H13FN2O3S/c1-10(18)16-11-6-8-12(9-7-11)21(19,20)17-14-5-3-2-4-13(14)15/h2-9,17H,1H3,(H,16,18)

InChI Key

GOTOEVGTYQIPLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.